Enhanced MAO-B Inhibitory Potency Compared to Primaquine
8-Amino-2-methyl-quinolin-5-ol demonstrates 6.9-fold greater inhibitory potency against human monoamine oxidase B (MAO-B) relative to the clinically used 8-aminoquinoline antimalarial, primaquine. The target compound exhibits an IC50 of 15.4 µM, while (RS)-(±)-primaquine displays a significantly higher IC50 of 106.75 µM under comparable assay conditions [1][2].
| Evidence Dimension | Inhibition of human MAO-B activity |
|---|---|
| Target Compound Data | IC50 = 15.4 µM (1.54E+4 nM) |
| Comparator Or Baseline | Primaquine IC50 = 106.75 µM |
| Quantified Difference | 6.9-fold increase in potency |
| Conditions | Recombinant human MAO-B; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence after 20 min |
Why This Matters
This quantitative potency advantage supports the selection of 8-amino-2-methyl-quinolin-5-ol as a more efficient starting point for developing MAO-B targeted probes or therapeutics, reducing the concentration required for enzyme modulation.
- [1] BindingDB BDBM50401987 (CHEMBL1492484). (n.d.). Inhibition of MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [2] Chaurasiya, N. D., Liu, H., Doerksen, R. J., Nanayakkara, N. P. D., Walker, L. A., & Tekwani, B. L. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 14(5), 398. Table 1. https://doi.org/10.3390/ph14050398 View Source
